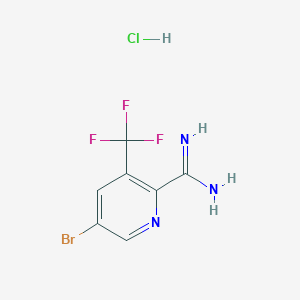![molecular formula C16H19NO4 B13670645 Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)
Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of MFCD29058964 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific starting materials under controlled conditions to form the desired product. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product . The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Analyse Des Réactions Chimiques
MFCD29058964 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Applications De Recherche Scientifique
MFCD29058964 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways. Additionally, MFCD29058964 can be used in industrial applications, such as the development of new materials or as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of MFCD29058964 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
MFCD29058964 can be compared with other similar compounds based on its structural properties and applications. Similar compounds include other azaspiroheptane derivatives and related molecules with comparable chemical structures. The uniqueness of MFCD29058964 lies in its specific functional groups and the resulting chemical reactivity and biological activity .
Conclusion
MFCD29058964 is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties, diverse chemical reactivity, and wide range of applications make it an important subject of study for chemists, biologists, and industrial researchers alike.
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
5-O-benzyl 6-O-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI |
InChI=1S/C16H19NO4/c1-20-14(18)13-9-16(7-8-16)11-17(13)15(19)21-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Clé InChI |
WIQVHGPYLAPXQM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2(CC2)CN1C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


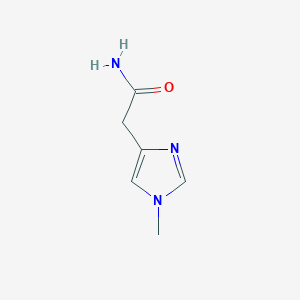
![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)
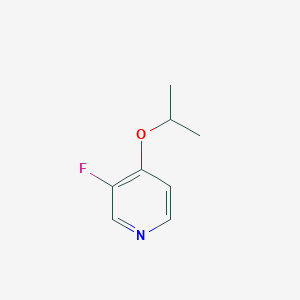
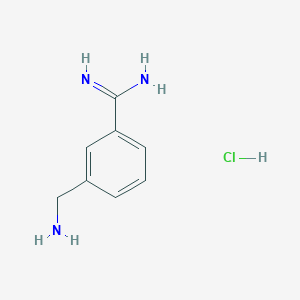



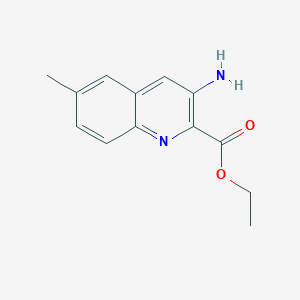
![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
